2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone -

2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone

Catalog Number: EVT-4043253
CAS Number:
Molecular Formula: C24H18N2O3
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)-one

Compound Description: This compound features a quinazoline ring system, a phenyl ring, and a 1,3-benzodioxole ring. Crystallographic analysis shows specific dihedral angles between these rings. The crystal structure is stabilized by C—H⋯O hydrogen bonds forming chains.

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description: This complex molecule is a non-peptide antagonist of the bradykinin B1 receptor. It exhibits high binding affinity for the B1 receptor and demonstrates antagonistic activity against bradykinin-induced responses in various in vitro and in vivo models.

3-Aryl-2-[3-aryl-1-(carboxymethylthio)-3-oxopropyl)]-4(3H)-quinazolinones

Compound Description: This series of compounds represents a general structure containing a 4(3H)-quinazolinone core with aryl substitutions at positions 2 and 3. The compounds were evaluated for their antibacterial and antifungal activities.

3-Aryl-2-(3-aryl-1H-pyrazol-5-yl)-4(3H)-quinazolinones

Compound Description: This group of compounds features a 4(3H)-quinazolinone core with aryl substitutions at position 3 and a 3-aryl-1H-pyrazol-5-yl group at position 2. They were synthesized and evaluated for their antimicrobial activity.

3-Aryl-2-(1,3-diaryl-1H-pyrazol-5-yl)-4(3H)-quinazolinones

Compound Description: This series features a 4(3H)-quinazolinone core, similar to 2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone, but with an aryl group at position 3 and a 1,3-diaryl-1H-pyrazol-5-yl group at position 2. These were included in antimicrobial activity studies.

3-Aryl-2-(3-aryl-1-thiocarbamoyl-1H-pyrazol-5-yl)-4(3H)-quinazolinones

Compound Description: These compounds contain a 4(3H)-quinazolinone core with an aryl group at position 3 and a 3-aryl-1-thiocarbamoyl-1H-pyrazol-5-yl group at position 2. Their antimicrobial properties were investigated.

3-Aryl-2-[3-aryl-1-(carboxymethy-lthio)-3-hydroxyiminopropyl)]-4(3H)-quinazolinones

Compound Description: These compounds consist of a 4(3H)-quinazolinone core, similar to 2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone, with an aryl group at position 3 and a complex 3-aryl-1-(carboxymethylthio)-3-hydroxyiminopropyl substituent at position 2. Their antimicrobial activity was tested.

3-Aryl-2-[3-aryl-1-(carboxymethylthio)-3-thiocarbamoyliminopropyl)]-4(3H)-quinazolinones

Compound Description: These compounds feature a 4(3H)-quinazolinone core with an aryl group at position 3 and a 3-aryl-1-(carboxymethylthio)-3-thiocarbamoyliminopropyl group at position 2. These were also investigated for antimicrobial activities.

4-[2-(4-methylidene-2-thioxo-1,3-thiazolidin-5-ylidene)hydrazino]-N-(2-substituted-4-oxoquinazolin-3(4H)-yl)benzene sulfonamide derivatives

Compound Description: This series of quinazolinone derivatives incorporates a rhodanine moiety, synthesized using microwave irradiation, and was evaluated for in vitro antibacterial and antifungal activities, exhibiting moderate to good antimicrobial activity.

N-(3-substituted aryl/aryloxy methyl- 5-(6,8-dibromo-2-methyl-4-oxoquinazolin-3(4H)-ylamino)-4H-1,2,4-triazol-4-yl) isonicotinamide derivatives

Compound Description: This group of 4(3H)-quinazolinone derivatives was synthesized and characterized using IR, 1HNMR, and Mass spectral analysis. These compounds demonstrated promising antimicrobial, antitubercular, and anticancer properties.

3-aryl-1-iminocarbamoyl-1H-pyrazol-5-yl)‐4(3H)‐quinazolinones

Compound Description: This series of compounds is derived from 4(3H)‐quinazolinones by cyclization of 3‐aryl‐2‐(3‐aryl‐3‐oxopropenyl)‐4‐(3H)‐quinazolinones with specific reagents. The compounds in this series were tested for anti-inflammatory activity, with some exhibiting comparable or higher activity than the known anti-inflammatory agent proquazone.

3‐aryl‐2‐(3‐aryl‐1‐thiocarbamoyl‐1H‐pyrazol‐5‐yl)‐4(3H)‐quinazolinones

Compound Description: These compounds are another series of 4(3H)‐quinazolinone derivatives synthesized by cyclization with specific reagents. They were designed and synthesized as part of a project to explore the anti-inflammatory potential of 4(3H)‐quinazolinone-based compounds.

3‐aryl‐2‐(3‐aryl‐4,5‐dihydro‐1,2‐oxazol‐5‐yl)‐4(3H)‐quinazolinones

Compound Description: These compounds are part of a broader exploration of 4(3H)‐quinazolinone derivatives with potential anti-inflammatory activity. They were synthesized by cyclization of 3‐aryl‐2‐(3‐aryl‐3‐oxopropenyl)‐4‐(3H)‐quinazolinones with specific reagents, introducing a 1,2-oxazole ring into the structure.

3‐aryl‐2‐(4‐aryl‐2‐thioxo‐1,2,5,6‐tetrahydro‐1,3‐diazin‐6‐yl)‐4(3H)‐quinazolinones

Compound Description: These are a series of 4(3H)‐quinazolinone derivatives synthesized to investigate the anti-inflammatory potential of this chemical class. They feature a 1,3-diazine ring in their structure, introduced by cyclization of the key intermediate with specific reagents.

3-{(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile

Compound Description: This compound, along with 3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile (see below), was found to be a potent orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. It exhibited significant anticonvulsant activity in animal models with minimal motor disturbances.

3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile

Compound Description: This compound, similar to 3-{(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile, is a potent orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. It showed potent anticonvulsant activity in animal models with minimal motor side effects.

Ethyl 4-[(4-oxo-2-propylquinazolin-3(4H)-yl)methyl]benzoate

Compound Description: This compound is a 4(3H)-quinazolinone derivative synthesized using microwave irradiation and phase-transfer catalysis. It exhibited significant antitumor activity against several human cancer cell lines, even exceeding the activity of the reference drug 5-fluorouracil in some cases.

3-{2-[6-(pyrrolidin-1-yl-sulfonyl)-1,2,3,4-tetrahydroquinoline]-2-oxoethyl}-2-propylquinazolin-4(3H)-one

Compound Description: This 4(3H)-quinazolinone derivative was synthesized using an efficient and eco-friendly technique combining microwave irradiation and phase-transfer catalysis. It exhibited significant antitumor activity against various human cancer cell lines, demonstrating its potential as an anticancer agent.

N’-[(E)-(2H-1,3-benzodioxo-5-yl)methylidene]-2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetohydrazide

Compound Description: This 4(3H)-quinazolinone derivative, synthesized through an environmentally friendly approach, demonstrated potent antitumor activity against various human cancer cell lines, sometimes surpassing the activity of the reference drug 5-fluorouracil.

N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetohydrazide

Compound Description: This 4(3H)-quinazolinone derivative exhibited significant antitumor activity against various human cancer cell lines, highlighting its potential as an anticancer agent.

N’-[(E)-(4-nitrophenyl)methyl idene]-2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetohydrazide

Compound Description: This 4(3H)-quinazolinone derivative was synthesized and evaluated for its antitumor activity against various human cancer cell lines. It exhibited significant antitumor activity, emphasizing its potential as a lead compound for anticancer drug development.

5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone and related compounds

Compound Description: These novel 2-methyl-4(3H)-quinazolinones were synthesized with chlorine substitutions on the benzene ring and a variety of heterocyclic substituents (5-methyl-1,3-thiazol-2-yl, 4-methyl-1,3-thiazol-2-yl, and 5-ethyl-1,3,4-thiadiazol-2-yl) at position 3.

(3E,4Z)‐3‐[(1,3‐Benzodioxol‐5‐yl)methylene]‐4‐(2‐pentylidene)tetrahydrofuran‐2,5‐dione

Compound Description: This compound features a dihydrofuran ring system with a (1,3‐Benzodioxol‐5‐yl)methylene substituent. The crystal structure reveals specific conformations and dihedral angles for the various rings and substituents.

1-[5-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-2-pyrazolin-1-yl]ethanone

Compound Description: This compound consists of a pyrazoline ring, a p-tolyl group, and a 1,3-benzodioxole ring. Crystallographic analysis reveals specific dihedral angles between these rings. The crystal structure is stabilized by C—H⋯O and C—H⋯N hydrogen bonds.

1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones (Series)

Compound Description: This series of compounds incorporates a 1,3-benzodioxol-5-yl moiety and exhibits polarized molecular-electronic structures. These compounds display interesting supramolecular aggregation patterns in their crystal structures, influenced by intra- and intermolecular hydrogen bonding interactions.

1-(3-methoxy-4-methylphenyl)-2-aminopropane

Compound Description: This compound was synthesized and investigated for its behavioral and pharmacological properties. It was found to substitute for 3,4-methylenedioxymethamphetamine (MDMA) in drug discrimination tests, suggesting similar psychoactive effects.

5-methoxy-6-methyl-2-aminoindan

Compound Description: This compound, synthesized and studied alongside 1-(3-methoxy-4-methylphenyl)-2-aminopropane, exhibited similar behavioral and pharmacological properties. It substituted for MDMA in drug discrimination tests, suggesting potential psychoactive effects.

3-amino-2-[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-4(3H)-qunazolinones (Series)

Compound Description: These novel quinazolinone derivatives were designed and synthesized to explore their cytotoxic activity. They showed inhibitory effects against the growth of HepG2 liver cancer cells in vitro.

2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one

Compound Description: This benzoxazinone derivative was synthesized and used as a key intermediate for the preparation of various quinazolinone and other heterocyclic compounds. The synthesized compounds were tested for antibacterial activity and showed mild to moderate activity against both gram-positive and gram-negative bacteria.

3-{4-[4-(4-methylphenyl)piperazine-1-yl]butyl}p-1,3-dihydro-2H-indol-2-one (Cimbi-712) and 3-{4-[4-(3-methoxyphenyl)piperazine-1-yl]butyl}-1,3-dihydro-2H-indol-2-one (Cimbi-717)

Compound Description: These compounds are selective 5-HT7 receptor ligands developed for potential use in PET imaging of the brain. They showed specific binding to 5-HT7 receptors in pig brain studies.

4-(2-phenyl-5,7-bis [trifluoromethyl] pyrazolo [1,5-a] pyrimidin-3-yl) phenol (PHTPP) and (3aS,4R,9bR*)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-3H-cyclopenta [c] quinolone (G15)

Compound Description: These compounds are antagonists for the estrogen receptors ERβ and G protein–coupled estrogen receptor-1 (GPER-1), respectively. They were used to investigate the roles of these receptors in pain-related aversion in rodent models.

4,4′,4′′-[4-propyl-(1H)-pyrazole-1,3,5-triyl]-tris-phenol (PPT), 2,3-bis (4-hydroxyphenyl)-propionitrile (DPN), (±)-1-([3aR,4S,9bS*]-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta [c]quinolin-8-yl)-ethanone (G1)

Compound Description: These compounds are agonists for estrogen receptor subtypes – PPT for ERα, DPN for ERβ, and G1 for GPER. They were used to study the distinct microvascular dilation and calcium signaling responses mediated by different estrogen receptor subtypes in rat mesenteric microvessels.

Properties

Product Name

2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone

IUPAC Name

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C24H18N2O3/c1-16-5-4-6-18(13-16)26-23(25-20-8-3-2-7-19(20)24(26)27)12-10-17-9-11-21-22(14-17)29-15-28-21/h2-14H,15H2,1H3/b12-10+

InChI Key

HHZQKQBYVOBBHW-ZRDIBKRKSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC5=C(C=C4)OCO5

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC5=C(C=C4)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.